molecular formula C7H7N3O B12308409 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol

Cat. No.: B12308409
M. Wt: 149.15 g/mol
InChI Key: VSAYWPOSICVZLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a triazole ring fused to a pyridine ring, with a methyl group at the 3-position and a hydroxyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylpyridine-2-carboxylic acid hydrazide with formic acid, followed by cyclization to form the triazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation in cancer .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its hydroxyl group at the 6-position and methyl group at the 3-position provide distinct sites for chemical modification, making it a versatile compound for various applications .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol

InChI

InChI=1S/C7H7N3O/c1-5-8-9-7-3-2-6(11)4-10(5)7/h2-4,11H,1H3

InChI Key

VSAYWPOSICVZLG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)O

Origin of Product

United States

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